N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 2-bromophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of tumor cell growth .
Comparison with Similar Compounds
N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with significant energetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H9BrN4O |
---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
N-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C13H9BrN4O/c14-9-4-1-2-5-10(9)16-13(19)11-8-12-15-6-3-7-18(12)17-11/h1-8H,(H,16,19) |
InChI Key |
ZMPWSVDKACGQPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=C2)Br |
Origin of Product |
United States |
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